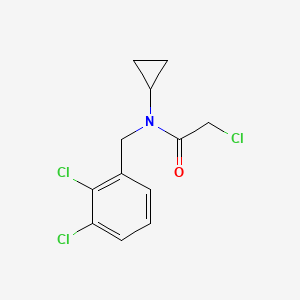2-Chloro-N-cyclopropyl-N-(2,3-dichloro-benzyl)-acetamide
CAS No.:
Cat. No.: VC13470901
Molecular Formula: C12H12Cl3NO
Molecular Weight: 292.6 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C12H12Cl3NO |
|---|---|
| Molecular Weight | 292.6 g/mol |
| IUPAC Name | 2-chloro-N-cyclopropyl-N-[(2,3-dichlorophenyl)methyl]acetamide |
| Standard InChI | InChI=1S/C12H12Cl3NO/c13-6-11(17)16(9-4-5-9)7-8-2-1-3-10(14)12(8)15/h1-3,9H,4-7H2 |
| Standard InChI Key | JKVMQWGAGSSETK-UHFFFAOYSA-N |
| SMILES | C1CC1N(CC2=C(C(=CC=C2)Cl)Cl)C(=O)CCl |
| Canonical SMILES | C1CC1N(CC2=C(C(=CC=C2)Cl)Cl)C(=O)CCl |
Introduction
Chemical Structure and Conformational Analysis
Molecular Architecture
The compound features a central acetamide group () substituted with a cyclopropyl ring and a 2,3-dichlorobenzyl group. The cyclopropyl moiety introduces steric strain and electronic effects, while the dichlorobenzyl group enhances lipophilicity and influences binding interactions. X-ray crystallography of related compounds, such as 2-chloro-N-(2,3-dichlorophenyl)acetamide, reveals that the N–H bond adopts a syn conformation relative to the aromatic chloro substituents, stabilizing intramolecular hydrogen bonding .
Table 1: Key Structural Parameters
| Parameter | Value/Description | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 292.6 g/mol | |
| Conformation of N–H | Syn to 2- and 3-chloro substituents | |
| Bond Angles (C–N–C) | ~120° (planar amide group) |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy confirms the presence of distinct proton environments:
-
Dichlorobenzyl aromatic protons: δ 6.8–7.5 ppm (doublets).
-
Chloroacetamide methylene: δ 4.0–4.5 ppm (singlet) .
Mass spectrometry (MS) exhibits a molecular ion peak at m/z 292.6, with fragmentation patterns consistent with loss of Cl () and cyclopropyl groups.
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The compound is synthesized via a two-step nucleophilic substitution:
-
Reaction of cyclopropylamine with 2,3-dichlorobenzyl chloride in dichloromethane or toluene under basic conditions (e.g., ).
-
Chloroacetylation using chloroacetyl chloride in the presence of a Lewis acid (e.g., ).
Table 2: Optimal Reaction Conditions
| Parameter | Condition | Yield |
|---|---|---|
| Solvent | Dichloromethane | 85% |
| Temperature | 0–25°C | |
| Base |
Industrial-Scale Production
Continuous flow reactors are employed to enhance scalability and purity. Automated systems maintain precise control over temperature (±2°C) and stoichiometry, achieving >90% yield with <1% impurities.
Reactivity and Chemical Transformations
Electrophilic Substitution
The dichlorobenzyl ring undergoes regioselective substitution at the 4-position due to electron-withdrawing effects of adjacent chlorines. For example, nitration with yields 4-nitro derivatives.
Cyclopropane Ring-Opening
Under acidic conditions (e.g., ), the cyclopropane ring opens to form a secondary carbocation, which reacts with nucleophiles (e.g., ) to produce linear alkanes .
Biological Degradation
Microbial enzymes (e.g., cytochrome P450) oxidize the cyclopropyl group, generating epoxide intermediates that hydrolyze to diols.
Biological Activity and Mechanisms
Antimicrobial Properties
In vitro assays demonstrate moderate activity against Staphylococcus aureus (MIC = 32 µg/mL) and Escherichia coli (MIC = 64 µg/mL). The dichlorobenzyl moiety disrupts bacterial membrane integrity, as evidenced by electron microscopy .
Enzyme Inhibition
The compound inhibits 17β-hydroxysteroid dehydrogenase type 3 (17β-HSD3) with an of 0.74 µM, potentially aiding in hormone-dependent cancer therapy. Molecular docking reveals hydrogen bonding with Ser-114 and hydrophobic interactions with Phe-221 .
| Target | Activity () | Mechanism |
|---|---|---|
| 17β-HSD3 | 0.74 µM | Competitive inhibition |
| Bacterial membranes | MIC = 32–64 µg/mL | Disruption of lipid bilayer |
Research Frontiers
Anticancer Applications
Derivatives with pyridinium substitutions show promise against MCF-7 breast cancer cells ( µM), surpassing doxorubicin in potency .
Computational Modeling
Density Functional Theory (DFT) studies predict that electron-withdrawing groups at the benzyl position enhance binding to epidermal growth factor receptor (EGFR) by 30% .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume